molecular formula C28H37NO4 B016444 16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one CAS No. 56144-22-0

16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one

Cat. No.: B016444
CAS No.: 56144-22-0
M. Wt: 451.6 g/mol
InChI Key: UKQNIEMKORIOQM-GRIAELCMSA-N
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Description

Cytochalasin J is a fungal metabolite belonging to the cytochalasin family. These compounds are known for their ability to disrupt actin polymerization, which affects various cellular processes such as cell movement, growth, and division. Cytochalasin J, in particular, has been studied for its unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cytochalasin J can be synthesized through a series of complex organic reactions. The synthesis typically involves the formation of a perhydro-isoindolone core fused with a macrocyclic ring. One of the key steps in the synthesis is the intramolecular Diels-Alder reaction, which helps form the 11-membered ring structure .

Industrial Production Methods: Industrial production of cytochalasin J is primarily achieved through fermentation processes using fungal strains that naturally produce this compound. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of cytochalasin J .

Chemical Reactions Analysis

Types of Reactions: Cytochalasin J undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of cytochalasin J, which are used to study its biological activities and potential therapeutic applications.

Scientific Research Applications

Cytochalasin J has a wide range of applications in scientific research:

    Chemistry: It is used as a tool to study the polymerization of actin and other cytoskeletal proteins.

    Biology: Cytochalasin J is employed to investigate cellular processes such as cell division, motility, and intracellular transport.

    Medicine: Research has shown that cytochalasin J can inhibit the growth of cancer cells, making it a potential candidate for anticancer therapies.

    Industry: It is used in the development of assays and diagnostic tools to study cytoskeletal dynamics.

Mechanism of Action

Cytochalasin J exerts its effects by binding to the barbed ends of actin filaments, thereby preventing the addition of new actin monomers. This inhibition of actin polymerization leads to changes in cell morphology, motility, and division. The compound also affects other cellular processes, such as intracellular transport and signal transduction pathways .

Comparison with Similar Compounds

Uniqueness of Cytochalasin J: Cytochalasin J is unique due to its specific structural features, such as the presence of three double bonds in ring C and an additional double bond at C-17. These structural differences contribute to its distinct biological activities and make it a valuable tool in scientific research .

Properties

CAS No.

56144-22-0

Molecular Formula

C28H37NO4

Molecular Weight

451.6 g/mol

IUPAC Name

(2R,3E,9E,11R,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one

InChI

InChI=1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17-18,21-25,30-31,33H,3,9,15-16H2,1-2,4H3,(H,29,32)/b12-8+,14-13+/t17?,18-,21+,22+,23-,24+,25?,27?,28?/m1/s1

InChI Key

UKQNIEMKORIOQM-GRIAELCMSA-N

SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)O

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](NC(=O)C23[C@@H](/C=C/CC(CC(/C=C/[C@H]3O)(C)O)C)C(C1=C)O)CC4=CC=CC=C4

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)O

Appearance

White Lyophilisate

Pictograms

Acute Toxic; Health Hazard

Synonyms

cytochalasin J

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one
Reactant of Route 2
16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one
Reactant of Route 3
16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one
Reactant of Route 4
16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one
Reactant of Route 5
16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one
Reactant of Route 6
16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one
Customer
Q & A

A: Cytochalasin J (CJ) primarily targets actin filaments, key components of the cytoskeleton. [, ] It disrupts actin polymerization, affecting various cellular processes dependent on a functional cytoskeleton. This disruption has been shown to have a significant impact on mitotic spindle microtubule organization and kinetochore structure. [, ] Specifically, CJ treatment leads to:

  • Reduced kinetochore microtubules (kMTs) and fragmented non-kinetochore microtubules (nkMTs). [, ]
  • Altered kinetochore structure, particularly the kinetochore lamina, affecting chromosome attachment to spindle fibers. [, ]
  • Disrupted chromosome congression and movement, leading to chromosomes remaining at the periphery of the spindle or completely detaching. [, ]
  • Delayed entry into anaphase and reduced rate of chromosome movement during anaphase A. []

A: Studies using PtK1 cells show that CJ's effects on kinetochore structure are dependent on the mitotic stage. [] When applied to cells arrested at preanaphase with nocodazole, CJ still caused significant alterations in both MT organization and kinetochore structure, even though the mitotic clock had been advanced. [] This suggests that CJ's influence is not strictly time-dependent but also related to the maturation state of the kinetochore and its interaction with microtubules.

A: While the research primarily focuses on CJ's impact on mitosis, other studies suggest that it can also affect the distribution of motor proteins. [] This broader influence indicates that CJ's disruption of actin filaments can have implications for various cellular processes beyond cell division, including intracellular transport and cell motility.

A: While the research primarily associates CJ production with fungi, it's worth noting that one study isolated CJ from an Australian marine sediment-derived Phomopsis sp. [] Whether the compound is produced directly by the fungus or results from interactions within the complex marine sediment environment requires further investigation. This finding highlights the potential for discovering CJ producers in diverse ecological niches.

A: Interestingly, research indicates that CJ and its analog, Cytochalasin H, isolated from an endophytic fungus, demonstrated potent inhibition of reactive oxygen species (ROS) production by stimulated human neutrophils. [] This finding suggests potential anti-inflammatory properties for these compounds. Furthermore, Cytochalasin H also showed antifungal activity and inhibition of acetylcholinesterase, broadening its potential bioactivity profile. []

A: Research has revealed that CJ is highly sensitive to acid-mediated transformation. [] This sensitivity led to the discovery of novel cytochalasin analogs, initially thought to be natural products but later identified as artifacts of the extraction process. [] This finding emphasizes the importance of careful handling and analysis during CJ isolation and characterization to avoid misinterpreting results. Additionally, understanding CJ's acid sensitivity is crucial when considering its potential applications, particularly in acidic biological environments or drug delivery systems.

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